n,n-Dihexylacetamide
Overview
Description
N,N-Dihexylacetamide is a chemical compound with the CAS Number: 16423-51-1 . It has a molecular weight of 227.39 and is typically a colorless to pale-yellow liquid .
Molecular Structure Analysis
The molecular structure of N,N-Dihexylacetamide consists of 14 carbon atoms, 29 hydrogen atoms, and 1 oxygen atom . The InChI Code is 1S/C14H29NO/c1-4-6-8-10-12-15(14(3)16)13-11-9-7-5-2/h4-13H2,1-3H3 .Physical And Chemical Properties Analysis
N,N-Dihexylacetamide is a colorless to pale-yellow liquid . It has a molecular weight of 227.39 and is stored at room temperature .Scientific Research Applications
Complexation of Alkali Metal Cations
n,n-Dihexylacetamide has been used in the study of the complexation of alkali metal cations . This research was conducted at 25 °C in acetonitrile (MeCN), benzonitrile (PhCN), and methanol (MeOH) using direct and competitive microcalorimetric titrations, UV, and 1H NMR spectroscopies . The stability constants of 1:1 complexes were determined in all solvents used .
Solvent System for Cellulose Acetylation
n,n-Dihexylacetamide can be used as a solvent system for the acetylation of cellulose . The acylation of three cellulose samples by acetic anhydride, Ac2O, in the solvent system LiCl/n,n-dimethylacetamide, DMAc (4 h, 110 °C), has been investigated .
Synthesis of Calixarene Derivatives
n,n-Dihexylacetamide has been used in the synthesis of calixarene derivatives . The complexation of alkali metal cations by lower rim n,n-dihexylacetamide (L1) and newly synthesized n-hexyl-n-methylacetamide (L2) calix[4]arene tertiary-amide derivatives was thoroughly studied .
Investigation of Ligand Solubilities
The solubilities of ligands and their alkali metal complexes in n,n-Dihexylacetamide have been studied . By measuring the ligands’ solubilities, the solution (transfer) Gibbs energies of the ligands and their alkali metal complexes were obtained .
Study of Solvent Inclusion
The inclusion of solvent molecules in the free and complexed calixarene hydrophobic cavities has been investigated using n,n-Dihexylacetamide .
Computational Investigations
n,n-Dihexylacetamide has been used in computational (classical molecular dynamics) investigations of the studied systems .
Safety And Hazards
properties
IUPAC Name |
N,N-dihexylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO/c1-4-6-8-10-12-15(14(3)16)13-11-9-7-5-2/h4-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUCOPIALLYRGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCCCCC)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00288129 | |
Record name | n,n-dihexylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00288129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n,n-Dihexylacetamide | |
CAS RN |
16423-51-1 | |
Record name | 16423-51-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137920 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 16423-51-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54296 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n,n-dihexylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00288129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-DIHEXYLACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of N,N-Dihexylacetamide in supercritical fluid applications?
A2: N,N-Dihexylacetamide plays a crucial role in supercritical fluid technology due to its ability to solubilize other amide compounds in supercritical carbon dioxide (scCO2) []. This is particularly relevant because scCO2 is a desirable solvent in green chemistry due to its non-toxic and environmentally benign nature. The solubility of 2,2′-Oxybis(N,N-dihexylacetamide), a compound structurally similar to N,N-Dihexylacetamide, was specifically studied in scCO2 across various temperatures and pressures []. This research demonstrated the feasibility of using such compounds to enhance the solubility of other amides in scCO2, thereby expanding the potential applications of this green solvent system.
Q2: How do structural modifications of calix[4]arene derivatives, particularly those incorporating the N,N-dihexylacetamide moiety, influence their ability to bind alkali metal cations?
A3: Research indicates that incorporating N,N-dihexylacetamide into calix[4]arene structures significantly impacts their ability to complex with alkali metal cations []. The N,N-dihexylacetamide group, when present as a tertiary-amide derivative on the lower rim of the calix[4]arene scaffold, contributes to the molecule's ability to selectively bind alkali metal cations in various solvents []. This selectivity is influenced by several factors, including:
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